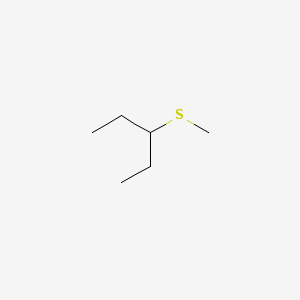
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Compounds in this family are known for their strong basicity and are often used in various chemical and biological applications. This particular compound features a cyano group, a tetramethylbutyl group, and a pyridyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, alkyl halides, and cyanamide. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction temperatures, pressures, and times. Purification steps might include crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the pyridyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May act as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- would involve its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridyl ring might play crucial roles in binding to these targets, affecting their activity and function. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine derivatives: Other compounds in the guanidine family with different substituents.
Pyridyl compounds: Compounds featuring the pyridyl group, such as pyridine or nicotinamide.
Cyano compounds: Compounds with a cyano group, like acetonitrile or cyanamide.
Uniqueness
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60560-08-9 |
|---|---|
Formule moléculaire |
C15H23N5 |
Poids moléculaire |
273.38 g/mol |
Nom IUPAC |
1-cyano-3-pyridin-3-yl-2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)10-15(4,5)20-13(18-11-16)19-12-7-6-8-17-9-12/h6-9H,10H2,1-5H3,(H2,18,19,20) |
Clé InChI |
HXIURYONZFKTDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


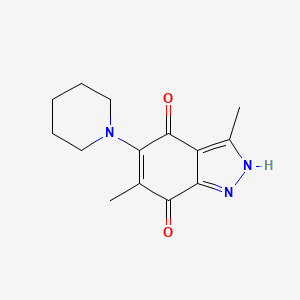
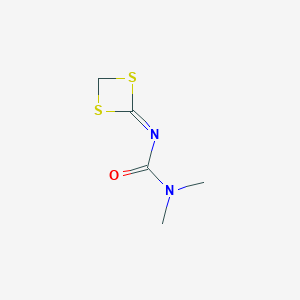
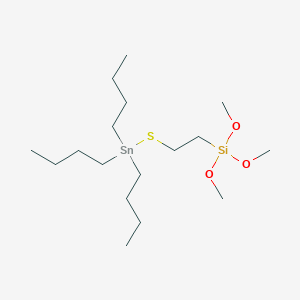
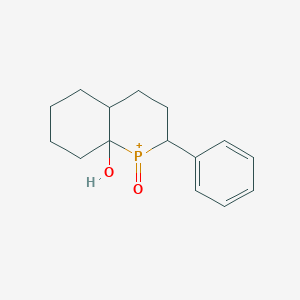

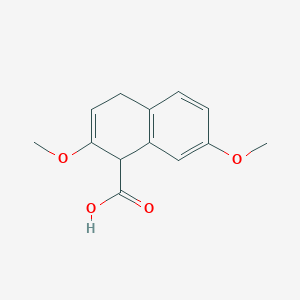
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
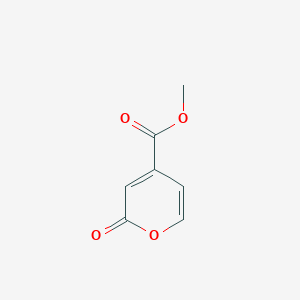
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
